molecular formula C14H26N2O2 B2965945 tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate CAS No. 351369-63-6

tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate

Cat. No.: B2965945
CAS No.: 351369-63-6
M. Wt: 254.374
InChI Key: OCBLBCHMNLRFCF-UHFFFAOYSA-N
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Description

“tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate” is a chemical compound with the CAS Number: 479090-81-8 . It has a molecular weight of 240.35 and its IUPAC name is tert-butyl (octahydro-1H-isoindol-4-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11/h9-11,14H,4-8H2,1-3H3, (H,15,16) . This indicates that the compound contains 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .

Scientific Research Applications

Chemical Structure and Bonding

One of the applications involves exploring the isomorphous crystal structures of derivatives related to tert-butyl carbamates. Studies have shown that molecules like tert-butyl carbamates are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, indicating a significant role in the formation of crystal structures through simultaneous hydrogen and halogen bonds (Baillargeon et al., 2017).

Material Science and Sensory Applications

In material science, tert-butyl carbazole derivatives have been utilized to construct strong blue emissive nanofibers. These nanofibers demonstrate potential in detecting volatile acid vapors due to their organogelation properties and efficient exciton migration in 3D networks consisting of nanofibers, showcasing the significant role of tert-butyl moiety in gel formation and sensory material development (Sun et al., 2015).

Organic Synthesis

The tert-butyl carbamate group has been involved in facilitating a mild and efficient one-pot Curtius rearrangement, providing access to protected amino acids. This application underscores the importance of tert-butyl carbamates in organic synthesis, offering a pathway to Boc-protected amines under relatively low temperatures and with high yields across a variety of substrates (Lebel & Leogane, 2005).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation respectively . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

Properties

IUPAC Name

tert-butyl N-(1,2,3,4,5,6,7,7a-octahydroisoindol-3a-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14-7-5-4-6-11(14)8-15-9-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBLBCHMNLRFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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